molecular formula C10H6INO2 B8089568 3-Iodoquinoline-8-carboxylic acid

3-Iodoquinoline-8-carboxylic acid

Cat. No.: B8089568
M. Wt: 299.06 g/mol
InChI Key: ALDCJZVVFAFTCW-UHFFFAOYSA-N
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Description

3-Iodoquinoline-8-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6INO2. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of an iodine atom at the 3-position and a carboxylic acid group at the 8-position makes this compound unique and of significant interest in various fields of research and industry .

Preparation Methods

The synthesis of 3-iodoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the use of a one-pot, three-component reaction with trifluoroacetic acid as a catalyst. This method typically starts with iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes or O-heterocycles. The reaction conditions are acidic, and the process offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures .

Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate. This intermediate is then further processed to obtain the desired quinoline derivative .

Chemical Reactions Analysis

3-Iodoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, sodium azide, and various organometallic catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but generally include quinoline derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 3-iodoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects. The compound’s iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

3-Iodoquinoline-8-carboxylic acid can be compared with other quinoline derivatives, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure, characterized by the presence of an iodine atom and a carboxylic acid group, allows it to undergo a wide range of chemical reactions and interact with specific molecular targets. Continued research on this compound is likely to uncover even more applications and enhance our understanding of its properties and mechanisms of action.

Properties

IUPAC Name

3-iodoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDCJZVVFAFTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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